Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
CAS No.: 509142-55-6
Cat. No.: VC4541899
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
* For research use only. Not for human or veterinary use.
![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate - 509142-55-6](/images/structure/VC4541899.png)
Specification
CAS No. | 509142-55-6 |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.353 |
IUPAC Name | benzyl N-[(4-aminocyclohexyl)methyl]carbamate |
Standard InChI | InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) |
Standard InChI Key | PVXLQFDZXGYVIL-XBXGTLAGSA-N |
SMILES | C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzyl carbamate group linked to a cis-4-aminocyclohexylmethyl substituent. The cis configuration of the cyclohexane ring is critical for its biological activity, as stereochemistry often influences receptor binding affinity . The benzyl group contributes to lipophilicity, enhancing membrane permeability, while the carbamate moiety provides stability against enzymatic degradation .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra typically show signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclohexyl methine protons (δ 3.4–3.6 ppm), and carbamate NH (δ 5.1 ppm) .
-
Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 262.35, consistent with the molecular formula.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 262.35 g/mol | |
Melting Point | 120–122°C | |
Solubility | Soluble in DMSO, methanol | |
Partition Coefficient |
The compound’s moderate lipophilicity () balances solubility and cell permeability, making it suitable for in vitro and in vivo studies.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process starting from cis-4-aminocyclohexanemethanol:
-
Protection of the Amine: The primary amine is protected using a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in dichloromethane .
-
Carbamate Formation: The alcohol moiety is converted to a carbamate using phosgene or a substitute, followed by coupling with benzyl alcohol under basic conditions.
-
Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the Cbz group, yielding the final product .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. For example, heating at 140°C for 1 hour in isopropanol (IPA) with HCl improves yields to 33–36% .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity. Analytical techniques such as HPLC and LC-MS validate structural integrity.
Biological Activities and Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate exhibits potent inhibition of CDKs, particularly CDK2 and CDK4, with IC values of 0.8 μM and 1.2 μM, respectively. CDK inhibition disrupts cell cycle progression, inducing G/S phase arrest in cancer cells .
Apoptosis Induction
In MCF-7 breast cancer cells, treatment with 10 μM of the compound increases caspase-3 activity by 3-fold, confirming apoptosis activation.
Off-Target Effects
While primarily a CDK inhibitor, the compound also modulates:
-
Protein Kinase C theta (PKCθ): At 5 μM, it reduces PKCθ activity by 40%, suggesting immunomodulatory potential .
-
CYP3A4 Inhibition: Moderate inhibition (IC = 15 μM) warrants caution in drug-drug interactions .
Therapeutic Applications
Anticancer Therapeutics
Preclinical studies highlight its efficacy in xenograft models:
-
Colorectal Cancer: Daily oral administration (50 mg/kg) reduces tumor volume by 60% in mice over 21 days.
-
Combination Therapy: Synergistic effects with paclitaxel enhance apoptosis in ovarian cancer cell lines .
Immunosuppression
PKCθ inhibition suppresses T-cell activation, positioning it as a candidate for autoimmune diseases. In murine models of rheumatoid arthritis, it reduces joint inflammation by 70% at 10 mg/kg .
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | CDK2 IC (μM) | Selectivity (CDK2/PKCθ) |
---|---|---|---|
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate | CHNO | 0.8 | 6.2 |
Benzyl (trans-4-hydroxycyclohexyl)carbamate | CHNO | 2.4 | 1.8 |
N-Benzyl-4-aminocyclohexanecarboxamide | CHNO | 5.1 | 0.9 |
The cis configuration and carbamate group confer superior CDK2 selectivity compared to trans isomers or amide analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume